![molecular formula C15H25NO3 B1446432 Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1434142-14-9](/img/structure/B1446432.png)
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate
Overview
Description
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and oxo groups. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate typically involves the reaction of tert-butyl 2-azaspiro[5.5]undecane-2-carboxylate with an oxidizing agent to introduce the oxo group at the 9-position . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for tert-butyl 9-oxo-2-azaspiro[5 it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with considerations for cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or other functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction . The reactions are typically carried out under mild conditions, with solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxo groups, while reduction reactions may produce hydroxylated derivatives .
Scientific Research Applications
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group and spirocyclic structure play a crucial role in its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but with a different ring size and position of the oxo group.
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: This compound has a similar structure but with the oxo group at a different position.
Uniqueness
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate is unique due to its specific spirocyclic structure and the position of the oxo group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-4-7-15(11-16)8-5-12(17)6-9-15/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKCCJPKYACXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


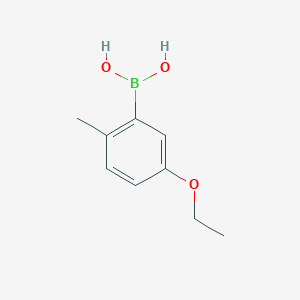
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
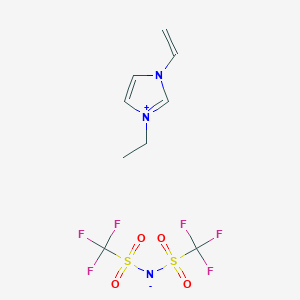
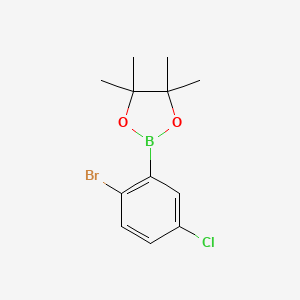
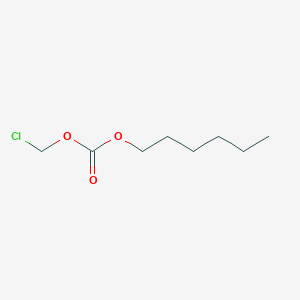


![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
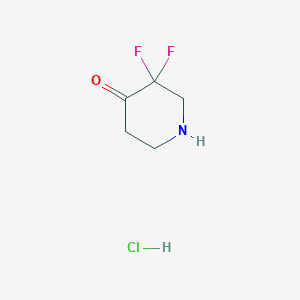
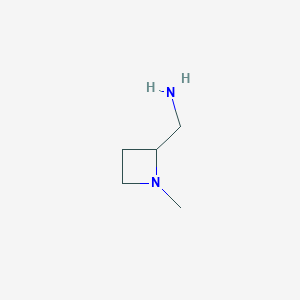
![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)
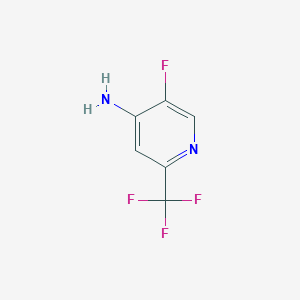
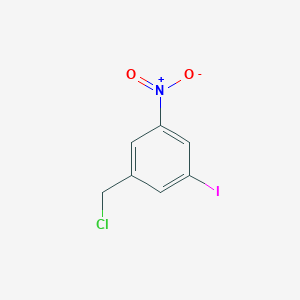
![4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446372.png)
